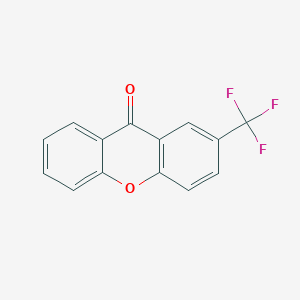

2-(Trifluoromethyl)xanthone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F3O2/c15-14(16,17)8-5-6-12-10(7-8)13(18)9-3-1-2-4-11(9)19-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOGBDMNMFJKRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375350 | |

| Record name | 2-Trifluoromethyl-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1496-15-7 | |

| Record name | 2-Trifluoromethyl-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Trifluoromethyl)xanthone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(trifluoromethyl)xanthone, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. The trifluoromethyl group can significantly enhance properties such as lipophilicity and metabolic stability, making this xanthone derivative a valuable scaffold for further investigation. This document outlines a plausible synthetic pathway based on established methodologies and details the expected analytical characterization of the target compound, including spectroscopic and physical data. All quantitative information is summarized in structured tables, and key processes are visualized using diagrams to facilitate understanding.

Introduction

Xanthones, characterized by their dibenzo-γ-pyrone core, are a class of oxygenated heterocyclic compounds found in various natural sources and are known for their diverse pharmacological activities. The introduction of a trifluoromethyl (-CF3) group into the xanthone scaffold at the 2-position is anticipated to modulate its electronic properties, bioavailability, and interaction with biological targets. The high electronegativity and metabolic stability of the -CF3 group make this compound an attractive candidate for applications in drug discovery and as a functional material.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in a two-step process starting from salicylic acid and 3-bromobenzotrifluoride. The initial step is an Ullmann condensation to form a diaryl ether intermediate, which is then cyclized to the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 2-(3-(Trifluoromethyl)phenoxy)benzoic acid (Ullmann Condensation)

-

To a reaction vessel, add salicylic acid (1 equivalent), 3-bromobenzotrifluoride (1.2 equivalents), potassium carbonate (2.5 equivalents) as the base, and a catalytic amount of copper(I) iodide (CuI, 0.1 equivalents).

-

Add a high-boiling point polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture at a high temperature (typically 120-160 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.

-

Acidify the aqueous mixture with a strong acid (e.g., HCl) to precipitate the product.

-

Collect the solid precipitate by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography to yield 2-(3-(trifluoromethyl)phenoxy)benzoic acid.

Step 2: Synthesis of this compound (Intramolecular Cyclization)

-

Add the dried 2-(3-(trifluoromethyl)phenoxy)benzoic acid (1 equivalent) to a strong dehydrating agent. Polyphosphoric acid (PPA) or concentrated sulfuric acid are commonly used.

-

Heat the mixture, typically between 80-120 °C, for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

The solid product, this compound, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a dilute sodium bicarbonate solution to remove any unreacted acid.

-

Dry the crude product under vacuum.

-

Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.

Characterization of this compound

The synthesized this compound should be characterized using a suite of analytical techniques to confirm its identity, purity, and structure.

Physical Properties

The expected physical properties of this compound are summarized in the table below.

| Property | Expected Value |

| CAS Number | 1496-15-7 |

| Molecular Formula | C₁₄H₇F₃O₂ |

| Molecular Weight | 264.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be a crystalline solid with a sharp melting point. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform), sparingly soluble in alcohols, and insoluble in water. |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its structure and data from similar xanthone derivatives.

Table 1: Expected ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.4 - 8.2 | d | 1H | H-1 or H-8 |

| ~ 8.0 - 7.8 | m | 2H | Aromatic Protons |

| ~ 7.7 - 7.5 | m | 3H | Aromatic Protons |

| ~ 7.4 - 7.2 | t | 1H | H-6 or H-3 |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The aromatic region will show a complex splitting pattern due to the unsymmetrical substitution.

Table 2: Expected ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 177 | C=O (C-9) |

| ~ 156 | C-O-Ar (C-4a) |

| ~ 155 | C-O-Ar (C-8a) |

| ~ 135 - 120 | Aromatic CH & C |

| ~ 124 (q) | -CF₃ |

| ~ 122 - 118 | Aromatic CH |

Note: The signal for the carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

Table 3: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 264.03 | [M]⁺ (Molecular Ion) |

| 236 | [M-CO]⁺ |

| 195 | [M-CF₃]⁺ |

| 167 | [M-CO-CF₃]⁺ |

Note: The exact fragmentation pattern would be determined by the ionization method used (e.g., EI, ESI).

Table 4: Expected IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 1660 - 1640 | Strong | C=O (carbonyl) stretch of the γ-pyrone ring |

| ~ 1600 - 1450 | Medium | Aromatic C=C skeletal vibrations |

| ~ 1350 - 1100 | Strong | C-F stretch (of CF₃ group) |

| ~ 1300 - 1200 | Strong | Asymmetric C-O-C stretch (ether linkage) |

| ~ 1100 - 1000 | Medium | Symmetric C-O-C stretch (ether linkage) |

| ~ 900 - 675 | Strong | Aromatic C-H out-of-plane bending |

Workflow and Logical Relationships

Characterization Workflow

The logical flow for the characterization of the synthesized this compound is depicted below.

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has outlined a feasible synthetic route for this compound and detailed the expected analytical data for its comprehensive characterization. The presented protocols and data serve as a valuable resource for researchers and scientists in the fields of synthetic organic chemistry, medicinal chemistry, and materials science who are interested in exploring the potential of this and other fluorinated xanthone derivatives. The successful synthesis and characterization of this compound will enable further studies into its biological activities and material properties.

Physicochemical Properties of 2-(Trifluoromethyl)xanthone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(trifluoromethyl)xanthone, a synthetic derivative of the xanthone scaffold. Due to its structural features, particularly the electron-withdrawing trifluoromethyl group, this compound is of significant interest in medicinal chemistry and drug discovery for its potential therapeutic applications. This document summarizes its core physicochemical characteristics, details relevant experimental protocols for their determination, and explores potential biological signaling pathways that may be influenced by this class of compounds.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are estimated based on the properties of structurally related compounds due to a lack of specific data for this particular molecule.

| Property | Value | Source/Method |

| Molecular Formula | C₁₄H₇F₃O₂ | |

| Molecular Weight | 264.20 g/mol | [1] |

| CAS Number | 1496-15-7 | [1][2] |

| Melting Point | Not available (estimated range: 147-151 °C) | The provided range is for the sulfur analog, 2-(trifluoromethyl)thioxanthone.[3] |

| Boiling Point | Not available | |

| Solubility | Low in polar solvents (e.g., water), higher in less polar organic solvents (e.g., ethyl acetate, acetone). | Based on the solubility of the parent compound, xanthone. |

| pKa | Not available | |

| LogP | Not available | The trifluoromethyl group is known to increase lipophilicity. |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are representative of standard laboratory procedures and can be adapted for the specific analysis of this compound.

Synthesis of this compound

Representative Synthetic Workflow

Caption: Synthetic route for this compound.

Protocol:

-

Ullmann Condensation: 2-chloro-5-(trifluoromethyl)benzoic acid and phenol are reacted in the presence of a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate) in a high-boiling solvent such as dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the ether linkage, yielding 2-phenoxy-5-(trifluoromethyl)benzoic acid.

-

Purification: The intermediate product is isolated and purified by standard techniques such as extraction and recrystallization.

-

Cyclization: The purified 2-phenoxy-5-(trifluoromethyl)benzoic acid is treated with a strong acid catalyst, such as Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) or concentrated sulfuric acid. The mixture is heated to induce intramolecular electrophilic acylation, leading to the cyclization and formation of this compound.

-

Final Purification: The final product is isolated by pouring the reaction mixture into ice-water, followed by filtration, washing, and recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure this compound.

Determination of Melting Point

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Melting Point Determination Workflow

Caption: Workflow for melting point determination.

Protocol:

-

A small amount of the dried, crystalline this compound is finely powdered.

-

The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate (e.g., 10-20 °C per minute) to determine an approximate melting range.

-

A second determination is performed with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Solubility

The solubility of this compound can be qualitatively assessed in various solvents.

Protocol:

-

Approximately 10 mg of this compound is placed in a series of test tubes.

-

To each test tube, 1 mL of a different solvent (e.g., water, ethanol, acetone, ethyl acetate, hexane) is added.

-

The tubes are agitated at a constant temperature (e.g., 25 °C) for a set period.

-

The solubility is observed and recorded as soluble, partially soluble, or insoluble.

Determination of pKa

The pKa can be determined by potentiometric titration if the compound exhibits acidic or basic properties. Given the xanthone structure, it is unlikely to have a readily measurable pKa unless functionalized with acidic or basic groups.

Determination of LogP (Octanol-Water Partition Coefficient)

The shake-flask method is the classical approach for determining the LogP value.

LogP Determination Workflow

Caption: Shake-flask method for LogP determination.

Protocol:

-

n-Octanol and water are mutually saturated by shaking them together overnight and then allowing the layers to separate.

-

A known amount of this compound is dissolved in the n-octanol phase.

-

A known volume of the n-octanol solution is mixed with a known volume of the water phase in a separatory funnel.

-

The funnel is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

-

The mixture is allowed to stand until the layers have completely separated.

-

The concentration of this compound in each layer is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Potential Biological Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, xanthone derivatives are known to exhibit a range of biological activities, including anticancer and anti-inflammatory effects. These activities are often attributed to their interaction with key cellular signaling pathways. One such critical pathway implicated in cancer and inflammation is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Representative NF-κB Signaling Pathway

References

Spectroscopic Profile of 2-(Trifluoromethyl)xanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-(trifluoromethyl)xanthone. Due to the limited availability of published experimental data for this specific molecule, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the well-established spectroscopic principles of the xanthone scaffold and the influence of the trifluoromethyl substituent. This guide also outlines detailed experimental protocols for acquiring such data, intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of novel xanthone derivatives in fields such as medicinal chemistry and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including xanthone and various trifluoromethyl-substituted aromatic molecules.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR (Proton NMR) Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | 8.3 - 8.5 | d | ~2.0 |

| H-3 | 7.8 - 8.0 | dd | ~8.5, 2.0 |

| H-4 | 7.5 - 7.7 | d | ~8.5 |

| H-5 | 8.1 - 8.3 | dd | ~8.0, 1.5 |

| H-6 | 7.4 - 7.6 | td | ~8.0, 1.5 |

| H-7 | 7.7 - 7.9 | td | ~8.0, 1.5 |

| H-8 | 7.5 - 7.7 | dd | ~8.0, 1.5 |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR (Carbon-13 NMR) Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Predicted Coupling Constant (J, Hz) |

| C-1 | 120 - 122 | q | ~3-5 |

| C-2 | 128 - 132 | q | ~30-35 |

| C-3 | 125 - 127 | q | ~5-7 |

| C-4 | 123 - 125 | s | - |

| C-4a | 121 - 123 | s | - |

| C-5 | 126 - 128 | s | - |

| C-6 | 124 - 126 | s | - |

| C-7 | 134 - 136 | s | - |

| C-8 | 118 - 120 | s | - |

| C-8a | 155 - 157 | s | - |

| C-9 (C=O) | 175 - 177 | s | - |

| C-9a | 121 - 123 | s | - |

| C-10a | 155 - 157 | s | - |

| -CF₃ | 122 - 126 | q | ~270-275 |

Solvent: CDCl₃

Table 3: Predicted ¹⁹F NMR (Fluorine-19 NMR) Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₃ | -60 to -65 | s |

Reference: CFCl₃ at 0.0 ppm

Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1660 - 1640 | Strong | C=O (Ketone) Stretch |

| 1610 - 1580 | Medium-Strong | Aromatic C=C Stretch |

| 1350 - 1150 | Strong | C-F Stretch |

| 1300 - 1200 | Strong | Aryl Ether C-O Stretch |

| 900 - 675 | Strong | Aromatic C-H Bend |

Predicted Mass Spectrometry (MS) Data

Table 5: Predicted Mass Spectrum Fragments for this compound

| m/z | Predicted Identity | Notes |

| 264 | [M]⁺ | Molecular Ion |

| 236 | [M-CO]⁺ | Loss of carbon monoxide |

| 195 | [M-CF₃]⁺ | Loss of trifluoromethyl radical |

| 167 | [M-CO-CF₃]⁺ | Subsequent loss of CO and CF₃ |

| 139 | [C₉H₇O]⁺ | Fragment from the xanthone core |

Experimental Protocols

The following sections detail the standard experimental procedures for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the chemical structure of this compound.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: -2 to 10 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay: 2-5 seconds.

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -50 to -70 ppm (or a wider range if the exact shift is unknown).

-

Number of Scans: 64-128.

-

Relaxation Delay: 1-2 seconds.

-

Reference: No internal standard is typically added; the spectrum is referenced to an external standard of CFCl₃.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC-MS) or a direct insertion probe.

Sample Preparation (for GC-MS):

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Inject 1 µL of the solution into the GC-MS system.

GC-MS Parameters (Typical):

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium.

-

MS Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: 50-500 m/z.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Relationship of Spectroscopic Data to Molecular Structure

This diagram shows how different spectroscopic techniques probe different aspects of the this compound molecule.

Caption: Spectroscopic Techniques and Corresponding Structural Insights.

An In-depth Technical Guide on the Photophysical Properties of Xanthones, with a Focus on 2-(Trifluoromethyl)xanthone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photophysical Properties of the Xanthone Core

The photophysics of xanthone are characterized by a complex interplay of singlet and triplet excited states, which are highly sensitive to the surrounding solvent environment.

Fluorescence Quantum Yield

In most organic solvents, xanthone exhibits a very low fluorescence quantum yield (Φf), typically on the order of 10⁻⁴.[2] This is attributed to an extremely rapid and efficient intersystem crossing (ISC) from the first excited singlet state (S₁) to the triplet manifold (Tₙ), occurring on a picosecond timescale.[2]

A notable exception to this behavior is observed in aqueous solutions. In water, the fluorescence quantum yield of xanthone increases by approximately two orders of magnitude.[2][3] This unusual phenomenon is attributed to a "delayed fluorescence" mechanism. In this process, the initially populated triplet state (³nπ) is nearly isoenergetic with the photo-excited singlet state (¹ππ), allowing for thermal repopulation of the singlet state from the triplet manifold, which then leads to fluorescence.[2]

Triplet Quantum Yield

Consistent with its low fluorescence quantum yield in most solvents, xanthone possesses a high triplet quantum yield (ΦT), approaching unity.[4] This high efficiency in triplet state formation makes xanthone and its derivatives excellent triplet photosensitizers, capable of initiating a variety of photochemical reactions through energy transfer to other molecules.[1][5]

Expected Influence of the 2-(Trifluoromethyl) Substituent

The introduction of a trifluoromethyl (-CF₃) group at the 2-position of the xanthone core is expected to modulate its photophysical properties due to the strong electron-withdrawing nature of this substituent.

-

Effect on Energy Levels: The -CF₃ group will lower the energy of the π and π* orbitals of the xanthone system. This is likely to cause a bathochromic (red) shift in the absorption and emission spectra.

-

Effect on Intersystem Crossing: The heavy atoms of the fluorine in the -CF₃ group could potentially enhance spin-orbit coupling, which may further increase the rate of intersystem crossing. However, the primary determinant of the high ISC rate in xanthone is the close proximity of the nπ* and ππ* excited states, and the effect of the -CF₃ group on the relative energies of these states will be a critical factor.

-

Predicted Quantum Yields: Given the already near-unity triplet quantum yield of the parent xanthone, the introduction of a -CF₃ group is unlikely to significantly increase it further. The fluorescence quantum yield is expected to remain low in organic solvents. The effect on the fluorescence quantum yield in water is more difficult to predict without experimental data, as it would depend on the subtle influence of the substituent on the delicate energy balance between the singlet and triplet states involved in the delayed fluorescence mechanism.

Quantitative Data Summary

The following table summarizes the available photophysical data for the parent xanthone molecule.

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Triplet Quantum Yield (ΦT) | Triplet Energy (ET) (kJ mol⁻¹) |

| Xanthone | Most Organic Solvents | ~10⁻⁴[2] | ~1[4] | 310[5] |

| Xanthone | Water | ~10⁻² | - | 310[5][6] |

Experimental Protocols

Accurate determination of quantum yields is crucial for characterizing the photophysical properties of molecules. The following are detailed methodologies for measuring fluorescence and triplet quantum yields.

Determination of Fluorescence Quantum Yield (Comparative Method)

The comparative method, also known as the relative method, is the most common and reliable technique for determining fluorescence quantum yields.[7] It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials and Equipment:

-

Fluorometer (Fluorescence Spectrophotometer)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

High-purity solvents

-

Quantum yield standard (e.g., quinine sulfate in 0.5 M H₂SO₄, Rhodamine 6G in ethanol)[8][9]

-

Sample of interest (2-(trifluoromethyl)xanthone)

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the quantum yield standard and the sample in the same solvent.

-

From the stock solutions, prepare a series of dilutions for both the standard and the sample, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is critical to work in this low absorbance range to avoid inner filter effects.

-

-

Absorption Spectra Measurement:

-

Record the UV-Vis absorption spectra of all prepared solutions.

-

Determine the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Spectra Measurement:

-

Set the excitation wavelength of the fluorometer to the wavelength used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each solution of the standard and the sample, ensuring identical experimental conditions (e.g., excitation and emission slit widths, detector voltage).

-

Integrate the area under the emission curve for each spectrum.

-

-

Data Analysis:

-

For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

The plots should be linear, and the slope of each line (Gradient) should be determined.

-

The fluorescence quantum yield of the sample (Φf,sample) is calculated using the following equation:

Φf,sample = Φf,std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

-

Φf,std is the known quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the plots for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).

-

Workflow for Fluorescence Quantum Yield Determination

Caption: Workflow for determining fluorescence quantum yield.

Determination of Triplet Quantum Yield (Laser Flash Photolysis)

Laser flash photolysis (LFP) is a powerful technique for studying the properties of transient species, including triplet states. The triplet quantum yield can be determined by comparing the transient absorbance of the sample's triplet state to that of a standard with a known triplet quantum yield and extinction coefficient.

Materials and Equipment:

-

Nanosecond laser flash photolysis setup (including a pulsed laser, sample holder, analyzing light source, monochromator, and detector)

-

Quartz cuvettes suitable for LFP

-

High-purity, deoxygenated solvents

-

Triplet quantum yield standard (e.g., benzophenone in acetonitrile)

-

Actinometer (for measuring laser intensity)

Procedure:

-

Sample Preparation:

-

Prepare solutions of the sample and the standard in a suitable solvent. The concentrations should be adjusted to have similar absorbance at the laser excitation wavelength.

-

Deoxygenate the solutions by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20-30 minutes, as oxygen is an efficient quencher of triplet states.

-

-

Laser Flash Photolysis Measurement:

-

Excite the sample and standard solutions with a short laser pulse at a wavelength where both compounds absorb.

-

Monitor the change in absorbance at a wavelength corresponding to the triplet-triplet absorption maximum of the sample and the standard.

-

Record the transient absorption decay profile. The initial maximum change in absorbance (ΔA) is proportional to the concentration of the triplet state formed.

-

-

Actinometry:

-

Determine the laser intensity (number of photons per pulse) using a chemical actinometer under the same experimental conditions.

-

-

Data Analysis:

-

The triplet quantum yield of the sample (ΦT,sample) can be determined using the following equation, assuming the same excitation intensity and absorbance for both sample and standard:

ΦT,sample = ΦT,std * (ΔA_sample / ΔA_std) * (εT,std / εT,sample)

Where:

-

ΦT,std is the known triplet quantum yield of the standard.

-

ΔA_sample and ΔA_std are the maximum transient absorbances of the sample and standard, respectively.

-

εT,std and εT,sample are the molar extinction coefficients of the triplet states of the standard and sample, respectively.

Note: Determining the triplet molar extinction coefficient (εT,sample) can be complex and may require additional experiments, such as the energy transfer method.

-

Signaling Pathways and Photophysical Processes

The photophysical behavior of xanthone can be visualized using a Jablonski diagram, which illustrates the electronic transitions that occur upon absorption of light.

Jablonski Diagram for Xanthone

Caption: Key photophysical pathways for xanthone.

Conclusion

While the precise quantum yield of this compound remains to be experimentally determined, a thorough understanding of the parent xanthone molecule provides a strong foundation for predicting its photophysical behavior. The strong electron-withdrawing nature of the trifluoromethyl group is expected to influence the energy levels and potentially the intersystem crossing rates, though the triplet quantum yield is anticipated to remain high. The detailed experimental protocols provided in this guide offer a clear path for researchers to quantitatively characterize this compound and other xanthone derivatives, which will be invaluable for their application in drug development and materials science. Further investigation into this class of compounds is warranted to fully elucidate the structure-property relationships that govern their photophysical characteristics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. On the unusual fluorescence properties of xanthone in water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Triplet-sensitized cyclobutane pyrimidine dimer damage and crosslinks in DNA: filling the triplet energy gap between xanthone and thioxanthone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Triplet-sensitized cyclobutane pyrimidine dimer damage and crosslinks in DNA: filling the triplet energy gap between xanthone and thioxanthone - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00599J [pubs.rsc.org]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 9. Xanthone-based solvatochromic fluorophores for quantifying micropolarity of protein aggregates - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05004H [pubs.rsc.org]

Unveiling the Energetic Landscape: A Technical Guide to the Triplet Energy of 2-(Trifluoromethyl)xanthone

The Xanthone Core: A Foundation for Photophysical Applications

Xanthone and its derivatives are a class of organic compounds known for their unique photophysical properties, particularly their efficient population of a triplet excited state upon photoexcitation. The parent xanthone molecule has a well-established high triplet energy, making it a powerful triplet photosensitizer. The introduction of substituents onto the xanthone scaffold allows for the fine-tuning of its photophysical and chemical characteristics. The trifluoromethyl (-CF3) group, in particular, is an electron-withdrawing group that can significantly influence the electronic structure and, consequently, the excited state energies of the molecule.

Quantitative Data on Xanthone and Related Derivatives

To provide a comparative baseline for estimating the triplet energy of 2-(trifluoromethyl)xanthone, the following table summarizes the experimentally determined triplet energies of xanthone and some of its derivatives. These values are typically determined from the highest energy peak in the phosphorescence spectrum.

| Compound | Triplet Energy (kJ mol⁻¹) | Triplet Energy (kcal mol⁻¹) | Triplet Energy (eV) | Reference |

| Xanthone | 310 | 74.1 | 3.22 | [1][2] |

| Thioxanthone | 265 | 63.3 | 2.75 | [1][2][3] |

| Dimethoxy-substituted thioxanthone | 288 | 68.8 | 2.99 | [1][2] |

| Chloro- and methoxy-modified thioxanthone | 273 | 65.2 | 2.83 | [1][2] |

The data clearly indicates that substitutions on the core structure can modulate the triplet energy. The electron-withdrawing nature of the trifluoromethyl group is expected to influence the triplet energy of this compound, and its precise value can be determined using the experimental protocols outlined below.

Experimental Protocols for Triplet Energy Determination

The determination of the triplet energy of a molecule like this compound relies on well-established spectroscopic techniques. The primary methods are phosphorescence spectroscopy and laser flash photolysis.

Phosphorescence Spectroscopy

Phosphorescence is the radiative decay from the lowest triplet excited state (T1) to the singlet ground state (S0). The energy of the emitted photon corresponds to the energy gap between these two states.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a solvent that forms a rigid, optically clear glass at low temperatures. A common choice is a mixture of ethanol and methanol or an acidified isopropanol solution.[4] The concentration should be low enough to avoid aggregation and self-quenching.

-

Low-Temperature Measurement: The sample is placed in a quartz tube and rapidly cooled to 77 K using liquid nitrogen in a specialized Dewar flask designed for spectroscopic measurements.[4]

-

Excitation: The sample is excited with a monochromatic light source (e.g., a xenon lamp with a monochromator or a laser) at a wavelength where the molecule has strong absorption.

-

Emission Detection: The emitted light is collected at a 90-degree angle to the excitation beam and is analyzed by a spectrofluorometer equipped with a phosphorescence detection mode. This setup typically involves a delay between the excitation pulse and the detection window to eliminate short-lived fluorescence signals.

-

Data Analysis: The phosphorescence spectrum is recorded. The triplet energy (ET) is determined from the wavelength of the highest energy vibronic band (the 0-0 transition) of the phosphorescence spectrum. The energy is calculated using the equation E = hc/λ, where h is Planck's constant, c is the speed of light, and λ is the wavelength of the 0-0 phosphorescence peak.

Laser Flash Photolysis

Laser flash photolysis is a powerful technique to study the properties of transient species like triplet states. While it doesn't directly measure the triplet energy, it can be used to determine it indirectly through triplet-triplet energy transfer studies.

Methodology:

-

Sample Preparation: A solution of this compound (the donor) and a series of acceptor molecules with known triplet energies are prepared in a suitable solvent. The solutions are typically deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) to prevent quenching of the triplet state by molecular oxygen.

-

Laser Excitation: The sample is excited with a short laser pulse (typically nanoseconds) at a wavelength absorbed by the donor.

-

Transient Absorption Monitoring: The change in absorbance of the sample after the laser pulse is monitored using a second light source (a probe lamp). The decay of the donor's triplet-triplet absorption and the growth and decay of the acceptor's triplet-triplet absorption are recorded over time.

-

Data Analysis: The rate of quenching of the donor's triplet state by the acceptor is measured for each acceptor. By observing which acceptors are successfully populated (i.e., energy transfer occurs) and which are not, the triplet energy of the donor can be bracketed. Efficient energy transfer will only occur if the triplet energy of the donor is higher than that of the acceptor.

Computational Approach: Predicting Triplet Energy

In addition to experimental methods, computational chemistry provides a powerful tool for predicting the triplet energy of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose.[5]

Methodology:

-

Ground State Geometry Optimization: The first step is to calculate the optimized ground state geometry of the this compound molecule using Density Functional Theory (DFT).

-

Triplet State Calculation: Using the optimized ground state geometry, a TD-DFT calculation is performed to determine the vertical excitation energies to the lowest singlet and triplet excited states.

-

Triplet State Geometry Optimization: To obtain a more accurate adiabatic triplet energy, the geometry of the lowest triplet state (T1) is optimized.

-

Energy Calculation: The triplet energy is then calculated as the energy difference between the optimized T1 state and the optimized S0 ground state.

The choice of the functional and basis set in the DFT and TD-DFT calculations is crucial for obtaining accurate results and should be benchmarked against experimental data for related compounds where available.

Visualizing Photophysical Processes and Workflows

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

References

- 1. Triplet-sensitized cyclobutane pyrimidine dimer damage and crosslinks in DNA: filling the triplet energy gap between xanthone and thioxanthone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Triplet-sensitized cyclobutane pyrimidine dimer damage and crosslinks in DNA: filling the triplet energy gap between xanthone and thioxanthone - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00599J [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Fluorescence and Phosphorescence of Flavylium Cation Analogues of Anthocyanins [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

The Trifluoromethyl Group: A Key Player in Enhancing the Biological Activity of Xanthones

A Technical Guide for Researchers and Drug Development Professionals

The xanthone scaffold, a dibenzo-γ-pyrone framework, has long been recognized as a "privileged structure" in medicinal chemistry, exhibiting a wide array of pharmacological properties.[1] The strategic incorporation of the trifluoromethyl (CF3) group into this versatile scaffold has emerged as a powerful strategy to modulate and enhance its biological activities. This in-depth technical guide explores the significant impact of trifluoromethylation on the anticancer, antimicrobial, and enzyme-inhibiting properties of xanthones, providing researchers and drug development professionals with a comprehensive overview of the current landscape, including quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action.

The trifluoromethyl group's unique electronic properties, including its high electronegativity and lipophilicity, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] In xanthones, this substitution can lead to improved metabolic stability, enhanced binding affinity to biological targets, and altered cellular uptake, ultimately resulting in more potent and selective biological effects.

Anticancer Activity of Trifluoromethylated Xanthones

Trifluoromethylated xanthone derivatives have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. The introduction of the CF3 group can potentiate the intrinsic anticancer properties of the xanthone core, leading to enhanced induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative trifluoromethylated and related xanthone derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Trifluoromethyl Thioxanthone Derivative 1 | HeLa | 0.0878 | [3] |

| Novel Prenylated Xanthone | U-87 | 6.39 | [4] |

| SGC-7901 | 8.09 | [4] | |

| PC-3 | 6.21 | [4] | |

| H490 | 7.84 | [4] | |

| A549 | 4.84 | [4] | |

| CNE-1 | 3.35 | [4] | |

| CNE-2 | 4.01 | [4] | |

| Compound 8 (a synthetic xanthone) | PC-3 | 6.18 | [4] |

| MDA-MB-231 | 8.06 | [4] | |

| AsPC-1 | 4.76 | [4] | |

| A549 | 4.59 | [4] | |

| HCT-116 | 6.09 | [4] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[5]

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Trifluoromethylated xanthone compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylated xanthone compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C with 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways in Anticancer Activity

Trifluoromethylated xanthones can exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

Xanthone derivatives can induce apoptosis through the intrinsic mitochondrial pathway.[6] They can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria.[6] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in programmed cell death.[6]

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell proliferation and survival.[3][7] Several xanthone derivatives have been shown to inhibit this pathway, thereby exerting their antiproliferative effects.[3][7] Trifluoromethylated xanthones may act as inhibitors of key kinases in this pathway, such as PI3K and Akt, leading to the downregulation of downstream effectors like mTOR and ultimately suppressing cancer cell growth.[8][9]

Antimicrobial Activity of Trifluoromethylated Xanthones

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Trifluoromethylated xanthones have shown promising activity against a range of bacteria and fungi. The lipophilic nature of the CF3 group can facilitate the compound's penetration through microbial cell membranes.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of representative trifluoromethylated and related xanthone derivatives against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Xanthone Derivative XT17 | S. aureus ATCC 29213 | 0.39 | [10] |

| MRSA N315 | 0.39 | [10] | |

| MRSA NCTC 10442 | 0.39 | [10] | |

| E. coli ATCC 25922 | 3.125 | [10] | |

| Xanthone Derivative XT18 | S. aureus ATCC 29213 | 0.39 | [10] |

| MRSA N315 | 0.39 | [10] | |

| MRSA NCTC 10442 | 0.39 | [10] | |

| E. coli ATCC 25922 | 1.56 | [10] | |

| 1,5-dihydroxy-6,7-dimethoxyxanthone | S. epidermidis | 16 | [11] |

| Bacillus cereus | 16 | [11] | |

| 1,3,6-trihydroxy-7-methoxyxanthone | Salmonella Typhimurium | 4 | [11] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13]

Materials:

-

96-well microtiter plates (sterile, U- or flat-bottom)

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Trifluoromethylated xanthone compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Microplate reader (optional, for automated reading)

Procedure:

-

Inoculum Preparation: From a fresh culture (18-24 hours) of the test microorganism, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Further dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare serial twofold dilutions of the trifluoromethylated xanthone compounds in the broth medium directly in the 96-well plates. Typically, a volume of 50 or 100 µL per well is used. The concentration range should be chosen to encompass the expected MIC value.

-

Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate, including a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. Growth is typically observed as turbidity or a pellet at the bottom of the well. The MIC can be determined visually or by using a microplate reader to measure the optical density.

Enzyme Inhibition by Trifluoromethylated Xanthones

Trifluoromethylated xanthones have also been investigated as inhibitors of various enzymes implicated in disease pathogenesis, such as cyclooxygenases (COX) and acetylcholinesterase (AChE). The strong electron-withdrawing nature of the CF3 group can enhance interactions with active site residues of target enzymes.

Quantitative Enzyme Inhibition Data

The following table summarizes the in vitro enzyme inhibitory activity (IC50 values) of representative trifluoromethylated and related xanthone derivatives.

| Compound | Enzyme | IC50 (µM) | Reference |

| Trifluoromethyl Thioxanthone Derivative 1 | COX-2 | 0.0271 | [3] |

| Trifluoromethyl Thioxanthone Derivative 3 | COX-2 | 0.0259 | [3] |

| Trifluoromethyl Thioxanthone Derivative 4 | COX-1 | 0.0101 | [3] |

| COX-2 | 0.0065 | [3] | |

| 3-O-substituted xanthone derivative 23 | Acetylcholinesterase (AChE) | 0.88 - 1.28 | [14] |

| 3-O-substituted xanthone derivative 28 | Acetylcholinesterase (AChE) | 0.88 - 1.28 | [14] |

Experimental Protocol: COX-2 Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to screen for inhibitors of cyclooxygenase-2 (COX-2) activity.

Materials:

-

COX-2 enzyme (human or ovine)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Trifluoromethylated xanthone compounds

-

Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. The reaction buffer should be pre-warmed to 37°C.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme. Then, add the trifluoromethylated xanthone compounds at various concentrations. Include a vehicle control and a known COX-2 inhibitor as a positive control. Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

-

Colorimetric Detection: Immediately add the colorimetric probe (TMPD), which will be oxidized by the peroxidase activity of COX-2, resulting in a color change.

-

Absorbance Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 590-620 nm) over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Conclusion

The incorporation of the trifluoromethyl group into the xanthone scaffold represents a highly effective strategy for the development of novel therapeutic agents with enhanced biological activities. This guide has provided a comprehensive overview of the anticancer, antimicrobial, and enzyme-inhibiting properties of these compounds, supported by quantitative data and detailed experimental protocols. The elucidation of the signaling pathways involved in their mechanisms of action further underscores their potential as lead compounds in drug discovery. Continued exploration of the structure-activity relationships and the synthesis of new trifluoromethylated xanthone analogues will undoubtedly pave the way for the development of next-generation therapeutics with improved efficacy and selectivity.

References

- 1. Antioxidant xanthone derivatives induce cell cycle arrest and apoptosis and enhance cell death induced by cisplatin in NTUB1 cells associated with ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Xanthones from Gentianella acuta (Michx.) Hulten Ameliorate Colorectal Carcinoma via the PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Xanthones from the Bark of Garcinia xanthochymus and the Mechanism of Induced Apoptosis in Human Hepatocellular Carcinoma HepG2 Cells via the Mitochondrial Pathway [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Natural Prenylated Xanthones as Potential Inhibitors of PI3k/Akt/mTOR Pathway in Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibacterial activities of plant-derived xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. diva-portal.org [diva-portal.org]

An In-depth Technical Guide to the Solubility and Stability of 2-(Trifluoromethyl)xanthone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific solubility and stability of 2-(trifluoromethyl)xanthone is limited. This guide provides a comprehensive framework based on the known properties of xanthone derivatives and established methodologies in pharmaceutical sciences. The tables presented are templates to be populated with experimental data.

Introduction

Xanthones are a class of oxygenated heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their "privileged structure," which imparts a wide range of biological activities.[1][2] The introduction of a trifluoromethyl (-CF3) group can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] This guide focuses on this compound, providing a technical overview of the critical parameters of solubility and stability, which are paramount for its development as a potential therapeutic agent. Understanding these properties is essential for formulation development, predicting bioavailability, and ensuring consistent efficacy and safety.

Physicochemical Properties

The structure of this compound is based on the dibenzo-γ-pyrone scaffold of the parent xanthone molecule.[5] The trifluoromethyl group at the 2-position is expected to increase lipophilicity and potentially alter the electronic distribution of the aromatic system, which can influence its stability and solubility.[3]

Table 1: Physicochemical Properties of this compound (Predicted and General)

| Property | Value | Remarks |

| Molecular Formula | C₁₄H₇F₃O₂ | - |

| Molecular Weight | 264.20 g/mol | - |

| Appearance | Off-white to pale yellow powder (predicted) | Based on similar xanthone derivatives.[6] |

| Melting Point (°C) | Data not available | The melting point of the related 2-(trifluoromethyl)thioxanthone is 147-151 °C.[7] |

| pKa | Data not available | The xanthone core is weakly basic. |

| LogP (calculated) | Data not available | The trifluoromethyl group is expected to increase the LogP compared to unsubstituted xanthone. |

Solubility Profile

The aqueous solubility of a drug substance is a critical determinant of its oral bioavailability.[1] Xanthones, in general, exhibit poor water solubility, which can limit their therapeutic application.[5][8] The introduction of a trifluoromethyl group is anticipated to further decrease aqueous solubility due to its hydrophobic nature.[3] However, solubility in various organic solvents and biorelevant media is crucial for formulation and in vitro assay development.

Table 2: Solubility of this compound in Various Solvents (Template)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water (pH 7.4) | 25 | To be determined | HPLC-UV |

| 0.1 N HCl (pH 1.2) | 37 | To be determined | HPLC-UV |

| Phosphate Buffer (pH 6.8) | 37 | To be determined | HPLC-UV |

| Ethanol | 25 | To be determined | Gravimetric/HPLC-UV |

| Methanol | 25 | To be determined | Gravimetric/HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | To be determined | Gravimetric/HPLC-UV |

| Acetone | 25 | To be determined | Gravimetric/HPLC-UV |

| Acetonitrile | 25 | To be determined | Gravimetric/HPLC-UV |

| Polyethylene Glycol 400 (PEG 400) | 25 | To be determined | HPLC-UV |

| Propylene Glycol | 25 | To be determined | HPLC-UV |

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a standard method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Scintillation vials or amber glass bottles

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial.

-

Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect for the presence of undissolved solid.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtrate with an appropriate mobile phase and analyze the concentration of this compound using a validated HPLC-UV method.[9][10][11]

-

The solubility is calculated from the concentration of the saturated solution.

Stability Profile

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[12][13] Forced degradation studies are conducted under more severe conditions to identify potential degradation products and establish degradation pathways.[14][15]

Forced Degradation Studies

Forced degradation studies, or stress testing, are crucial for developing stability-indicating analytical methods.[13][15]

Table 3: Forced Degradation Study of this compound (Template)

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradants (if any) |

| Acid Hydrolysis | 0.1 N HCl | To be determined | 80 | To be determined | To be determined |

| Base Hydrolysis | 0.1 N NaOH | To be determined | 80 | To be determined | To be determined |

| Neutral Hydrolysis | Water | To be determined | 80 | To be determined | To be determined |

| Oxidative | 3% H₂O₂ | To be determined | 25 | To be determined | To be determined |

| Thermal | Solid State | To be determined | 105 | To be determined | To be determined |

| Photolytic | Solid State (ICH Q1B) | To be determined | 25 | To be determined | To be determined |

| Photolytic | Solution (ICH Q1B) | To be determined | 25 | To be determined | To be determined |

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation behavior of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade water, methanol, and acetonitrile

-

Photostability chamber

-

Oven

-

HPLC-UV/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a specified temperature (e.g., 80 °C). Withdraw samples at various time points, neutralize with an equivalent amount of base, dilute, and analyze by HPLC.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat. Withdraw samples at various time points, neutralize with an equivalent amount of acid, dilute, and analyze by HPLC.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Monitor the reaction by HPLC at different time intervals.

-

Thermal Degradation: Expose the solid drug substance to dry heat in an oven (e.g., 105 °C). Analyze samples at various time points.

-

Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. Analyze both samples by HPLC.

-

Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to identify the mass of potential degradation products.

Visualization of Workflows and Pathways

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates the general workflow for assessing the solubility and stability of a new chemical entity like this compound.

Caption: General experimental workflow for solubility and stability testing.

Potential Degradation Pathways

Based on the general chemical reactivity of ketones and aromatic ethers, potential degradation pathways for this compound under forced degradation conditions can be hypothesized. The ether linkage and the carbonyl group are potential sites for hydrolytic cleavage.

Caption: Hypothesized degradation pathways for this compound.

Conclusion

The solubility and stability of this compound are critical parameters that must be thoroughly investigated to support its development as a potential therapeutic agent. Although specific experimental data for this compound are not widely available, this guide provides a comprehensive framework for its characterization. By following the outlined experimental protocols, researchers can generate the necessary data to understand its physicochemical properties, establish a robust stability profile, and develop suitable formulations. The trifluoromethyl substituent likely enhances metabolic stability but may present challenges in terms of aqueous solubility, necessitating formulation strategies to improve bioavailability. The provided workflows and hypothesized degradation pathways serve as a starting point for a systematic investigation into the properties of this promising compound.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Effect of Trifluoromethyl and Other Substituents on Activity of Xanthines at Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of trifluoromethyl and other substituents on activity of xanthines at adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Xanthone | 90-47-1 [chemicalbook.com]

- 7. 2-Trifluoromethyl thioxanthone | 1693-28-3 [chemicalbook.com]

- 8. researchmgt.monash.edu [researchmgt.monash.edu]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. rjptonline.org [rjptonline.org]

- 14. longdom.org [longdom.org]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of 2-(Trifluoromethyl)xanthone: A Search for Crystallographic Data

Initial investigations into the crystal structure of 2-(trifluoromethyl)xanthone have revealed a significant challenge: the crystallographic data for this specific compound does not appear to be publicly available in major databases, including the Cambridge Crystallographic Data Centre (CCDC).

While extensive searches were conducted for the crystal structure, synthesis protocols, and biological activity of this compound, no specific single-crystal X-ray diffraction data or a corresponding Crystallographic Information File (CIF) could be located. This absence of foundational data precludes the creation of an in-depth technical guide focused on its crystal structure as originally requested. A comprehensive guide would necessitate detailed quantitative data such as unit cell dimensions, bond lengths, bond angles, and torsion angles, which are all derived from the crystal structure analysis.

This report, therefore, pivots to provide a summary of the available information on the synthesis of related xanthone derivatives and the general methodologies for crystal structure determination, which would be applicable should the crystal structure of this compound become available in the future.

General Methodologies for Xanthone Synthesis

The synthesis of the xanthone scaffold is a well-established area of organic chemistry. Several classical and modern methods are employed, any of which could potentially be adapted for the synthesis of this compound.

Common Synthetic Routes:

-

Grover, Shah, and Shah (GSS) Reaction: This is a classic method that involves the reaction of a phenol with a 2-hydroxybenzoic acid derivative.

-

Cyclodehydration of 2,2'-Dihydroxybenzophenones: This approach relies on the acid-catalyzed cyclization of a benzophenone intermediate to form the xanthone core.

-

Electrophilic Cycloacylation of 2-Aryloxybenzoic Acids: An intramolecular Friedel-Crafts type reaction can be used to form the tricyclic xanthone system.

A potential synthetic workflow for obtaining this compound and subsequently growing crystals for X-ray diffraction is outlined below.

Caption: A generalized workflow for the synthesis and crystallographic analysis of a xanthone derivative.

Experimental Protocol: Single-Crystal X-ray Diffraction

Should single crystals of this compound be successfully grown, the following general protocol for single-crystal X-ray diffraction (SC-XRD) would be employed to determine its crystal structure.

1. Crystal Selection and Mounting:

-

A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope.

-

The crystal is mounted on a goniometer head.

2. Data Collection:

-

The mounted crystal is placed in a single-crystal X-ray diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations of the atoms.

-

A monochromatic X-ray beam is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern is collected by a detector.

3. Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The positions of the atoms in the crystal lattice are determined using computational methods (e.g., direct methods or Patterson synthesis).

-

The structural model is refined to best fit the experimental data.

The final output of this process is a Crystallographic Information File (CIF), which contains all the quantitative data about the crystal structure.

Biological Activities of Trifluoromethyl-Substituted Heterocycles

While no specific biological activity data was found for this compound, the introduction of a trifluoromethyl (-CF3) group into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. Xanthone derivatives, in general, are known to exhibit a wide range of biological activities, including:

-

Anticancer

-

Anti-inflammatory

-

Antimicrobial

-

Antiviral

It is plausible that this compound could exhibit interesting biological properties, but this would require experimental validation.

Conclusion

The Rising Potential of Trifluoromethylated Xanthones in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, bioavailability, and target affinity. The trifluoromethyl (-CF3) group, in particular, has been instrumental in the development of numerous successful drugs. When appended to the privileged xanthone scaffold, a tricyclic system known for its diverse pharmacological activities, the resulting trifluoromethylated xanthones represent a promising class of compounds for drug discovery. This technical guide provides an in-depth overview of the potential applications of trifluoromethylated xanthones in medicinal chemistry, summarizing their biological activities, outlining detailed experimental protocols, and visualizing key signaling pathways. While direct research on trifluoromethylated xanthones is emerging, this guide draws upon data from structurally related analogs, particularly thioxanthones, to build a comprehensive picture of their potential.

Introduction: The Power of the Trifluoromethyl Group in Xanthone Scaffolds

Xanthones are a class of oxygen-containing heterocyclic compounds that have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The introduction of a trifluoromethyl group can significantly modulate these properties. The high electronegativity and lipophilicity of the -CF3 group can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding interactions with biological targets.[2] This strategic functionalization can lead to compounds with improved potency and selectivity, making trifluoromethylated xanthones highly attractive for therapeutic development.

Biological Activities and Quantitative Data

While data specifically on trifluoromethylated xanthones is limited, studies on their sulfur-containing analogs, trifluoromethylated thioxanthones, provide valuable insights into their potential biological activities. The available quantitative data from these analogs are summarized below.

Anticancer Activity

Trifluoromethylated thioxanthone derivatives have shown potent cytotoxic activity against various cancer cell lines.

| Compound Class | Cell Line | IC50 | Reference |

| Trifluoromethylated Thioxanthone Analog | HeLa (Cervical Cancer) | 87.8 nM | [3] |

Anti-inflammatory and Enzyme Inhibitory Activity

The anti-inflammatory potential of these compounds is highlighted by their ability to inhibit cyclooxygenase (COX) enzymes. Furthermore, they have shown inhibitory activity against other key enzymes implicated in metabolic disorders.

| Compound Class | Target Enzyme | IC50 | Reference |

| Trifluoromethylated Thioxanthone Analog | COX-1 | 10.1 nM | [3] |

| Trifluoromethylated Thioxanthone Analog | COX-2 | 6.5 - 27.4 nM | [3] |

| Trifluoromethylated Thioxanthone Analog | α-Amylase | 60.2 ± 0.8 µM | [3] |

| Trifluoromethylated Thioxanthone Analog | Pancreatic Lipase | 100.6 - 277 µM | [3] |

Synthesis of Trifluoromethylated Xanthones

The synthesis of trifluoromethylated xanthones can be achieved through several established methods for xanthone formation, adapted to incorporate the trifluoromethyl substituent. Key strategies include the Ullmann condensation and palladium-catalyzed cross-coupling reactions.

General Synthetic Strategies

-

Ullmann Condensation: This classic method involves the copper-catalyzed reaction of a phenol with an aryl halide.[4] For the synthesis of a trifluoromethylated xanthone, this would typically involve the coupling of a trifluoromethyl-substituted phenol with a 2-halobenzoic acid derivative, followed by cyclization.

-

Palladium-Catalyzed Reactions: Modern cross-coupling reactions catalyzed by palladium offer an efficient alternative for the formation of the diaryl ether linkage central to the xanthone core.[5] Subsequent intramolecular acylation or related cyclization reactions yield the final xanthone structure.

Detailed Experimental Protocol: Synthesis of 2-(Trifluoromethyl)xanthone

This protocol is a representative example based on established methods for xanthone synthesis.

Step 1: Synthesis of 2-phenoxy-5-(trifluoromethyl)benzoic acid (Diaryl Ether Formation via Ullmann Condensation)

-

To a stirred solution of 2-bromo-5-(trifluoromethyl)benzoic acid (1.0 eq) and phenol (1.2 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3) (2.5 eq) and copper(I) iodide (CuI) (0.1 eq).

-

Heat the reaction mixture at 120-140 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a solution of 1 M hydrochloric acid (HCl).

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-phenoxy-5-(trifluoromethyl)benzoic acid.

Step 2: Cyclization to this compound

-

Add the 2-phenoxy-5-(trifluoromethyl)benzoic acid (1.0 eq) to an excess of a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent.

-

Heat the mixture at 80-100 °C for 2-4 hours, with stirring.

-